Physicochemical Divergence: Primary Amide vs. Carboxylic Acid Functional Group Determines Lipophilicity and Polar Surface Area
The primary amide (-CONH₂) of the target compound (CAS 19768-73-1) produces a 0.6 log-unit reduction in computed lipophilicity compared to the carboxylic acid analog IOB-82 (CAS 5977-35-5). Specifically, XLogP3-AA values are 2.5 for the amide versus 3.1 for the acid, while topological polar surface area (TPSA) increases from 40.5 Ų (acid) to 46.3 Ų (amide), a gain of 5.8 Ų [1]. The hydrogen bond acceptor count decreases from 3 (acid) to 2 (amide) [1]. These differences are not trivial: a ΔXLogP3 of 0.6 units and ΔTPSA exceeding 5 Ų are sufficient to alter predicted oral bioavailability and passive transcellular permeability in standard drug-likeness models. At physiological pH (7.4), the amide remains neutral while the carboxylic acid is predominantly ionized (pKa ~4-5), further diverging distribution behavior [2].
ΔTPSA: +5.8 Ų (46.3 vs 40.5)
HBA: amide 2, acid 3; neutral vs ionized at pH 7.4
| Evidence Dimension | Computed lipophilicity and polar surface area |
|---|---|
| Target Compound Data | XLogP3-AA = 2.5; TPSA = 46.3 Ų; HBA = 2; HBD = 1 (neutral at pH 7.4) |
| Comparator Or Baseline | IOB-82 (CAS 5977-35-5): XLogP3-AA = 3.1; TPSA = 40.5 Ų; HBA = 3; HBD = 1 (ionized at pH 7.4) |
| Quantified Difference | ΔXLogP3 = -0.6; ΔTPSA = +5.8 Ų; ΔHBA = -1 |
| Conditions | Computed properties: XLogP3 3.0 (PubChem 2025.09.15 release); Cactvs 3.4.8.24 for TPSA/HBD/HBA |
Why This Matters
A ΔXLogP3 of 0.6 and ΔTPSA of 5.8 Ų place the amide and acid in meaningfully different physicochemical classes, directly impacting membrane permeability predictions and formulation strategy.
- [1] PubChem CID 88233 (amide, CAS 19768-73-1): XLogP3-AA 2.5, TPSA 46.3 Ų, HBA 2, HBD 1. PubChem CID 80078 (acid, CAS 5977-35-5): XLogP3-AA 3.1, TPSA 40.5 Ų, HBA 3, HBD 1. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ View Source
- [2] Manallack DT. The pKₐ Distribution of Drugs: Application to Drug Discovery. Perspect Medicin Chem. 2007;1:25-38. General reference for carboxylic acid ionization at physiological pH supporting the ionization-state distinction. View Source
